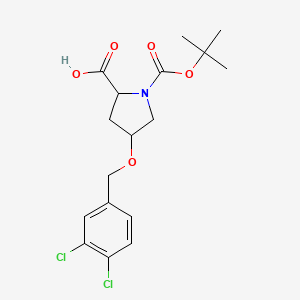
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is a synthetic organic compound that belongs to the class of proline derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a 3,4-dichlorobenzyloxy substituent on the proline ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline typically involves the following steps:
Protection of L-proline: The amino group of L-proline is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-proline with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the 3,4-dichlorobenzyloxy substituent: The protected proline is then reacted with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the 3,4-dichlorobenzyloxy group.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline can undergo various chemical reactions, including:
Substitution Reactions: The 3,4-dichlorobenzyloxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the benzylic position of the 3,4-dichlorobenzyloxy group.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
Substitution Products: Compounds with different substituents replacing the chlorine atoms.
Deprotected Product: (4R)-4-(3,4-dichlorobenzyloxy)-L-proline.
Oxidation Products: Compounds with oxidized benzylic positions.
Reduction Products: Compounds with reduced benzylic positions.
Scientific Research Applications
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting proline-rich regions in proteins.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving proline metabolism and its role in various biological processes.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzyloxy group may enhance the compound’s binding affinity to these targets, while the proline moiety can influence the compound’s overall conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(4R)-1-Boc-4-(benzyloxy)-L-proline: Similar structure but lacks the chlorine atoms on the benzyl group.
(4R)-1-Boc-4-(4-chlorobenzyloxy)-L-proline: Contains a single chlorine atom on the benzyl group.
(4R)-1-Boc-4-(2,4-dichlorobenzyloxy)-L-proline: Contains chlorine atoms at different positions on the benzyl group.
Uniqueness
(4R)-1-Boc-4-(3,4-dichlorobenzyloxy)-L-proline is unique due to the presence of two chlorine atoms at the 3 and 4 positions on the benzyl group. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H21Cl2NO5 |
|---|---|
Molecular Weight |
390.3 g/mol |
IUPAC Name |
4-[(3,4-dichlorophenyl)methoxy]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C17H21Cl2NO5/c1-17(2,3)25-16(23)20-8-11(7-14(20)15(21)22)24-9-10-4-5-12(18)13(19)6-10/h4-6,11,14H,7-9H2,1-3H3,(H,21,22) |
InChI Key |
FNFJITCDARCHLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


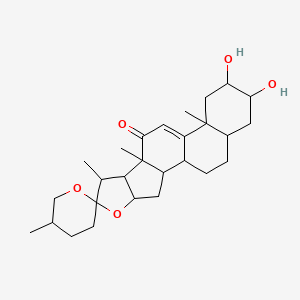
![tert-Butyl (S)-2-[2-[2-(Fmoc-amino)acetamido]acetamido]-3-phenylpropanoate](/img/structure/B12300938.png)
![[10,12,14,16,23-Pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate](/img/structure/B12300939.png)
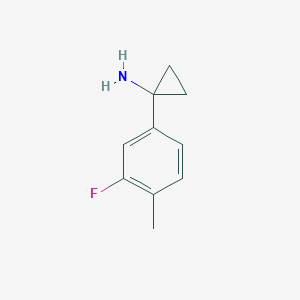
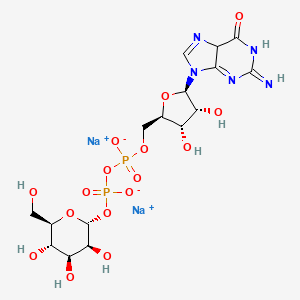
![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
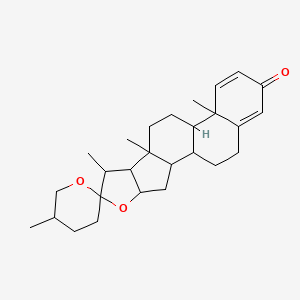

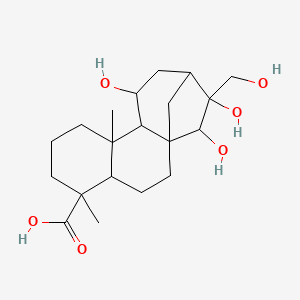

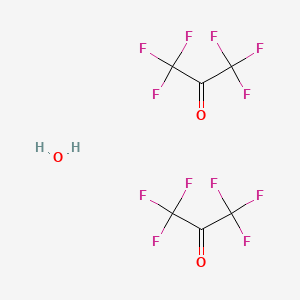
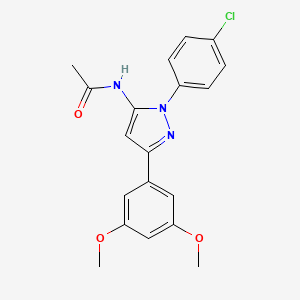
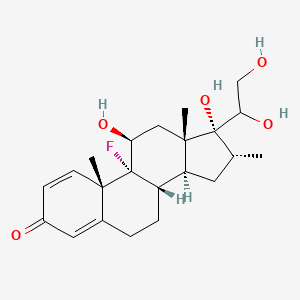
![2-(7'-methyl-5',7-dioxo-4',5'-dihydro-3'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepin]-1-yl)acetic acid](/img/structure/B12301007.png)
